molecular formula C22H41NO11 B13844451 Octyl-d17 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside

Octyl-d17 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside

Cat. No.: B13844451
M. Wt: 512.7 g/mol
InChI Key: ZMHROAVAQHSNOY-OOOANMDISA-N
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Description

Octyl-d17 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside: is a stable isotope-labeled compound. It is primarily used as a substrate to elucidate the mechanism of specific enzymes, such as α-1,3-fucosyltransferase. The compound’s molecular formula is C22H24D17NO11, and it has a molecular weight of 512.67.

Preparation Methods

The synthesis of Octyl-d17 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside involves multiple steps, including the incorporation of deuterium atoms. The synthetic route typically starts with the preparation of the deuterated carbohydrate precursors, followed by glycosylation reactions to form the desired glycoside. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Chemical Reactions Analysis

Octyl-d17 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Octyl-d17 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside has a wide range of scientific research applications, including:

    Chemistry: Used as a substrate in enzymatic studies to understand the mechanism of glycosyltransferases.

    Biology: Employed in studies involving carbohydrate metabolism and glycosylation processes.

    Medicine: Utilized in research related to glycoproteins and their role in various diseases.

    Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of Octyl-d17 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside involves its interaction with specific enzymes, such as α-1,3-fucosyltransferase. The compound acts as a substrate, allowing researchers to study the enzyme’s activity and the molecular pathways involved in glycosylation processes.

Comparison with Similar Compounds

Octyl-d17 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside can be compared with other similar compounds, such as:

    N-Acetyllactosamine Octyl Ester-d17: Another deuterated carbohydrate used in similar enzymatic studies.

    Deuterated Carbohydrates: Various other deuterated carbohydrates used in research to study enzyme mechanisms and metabolic pathways.

The uniqueness of this compound lies in its specific structure and the presence of deuterium atoms, which make it a valuable tool for studying enzyme mechanisms and metabolic processes.

Properties

Molecular Formula

C22H41NO11

Molecular Weight

512.7 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)17(28)20(14(11-25)33-21)34-22-19(30)18(29)16(27)13(10-24)32-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17-,18+,19-,20-,21-,22+/m1/s1/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2

InChI Key

ZMHROAVAQHSNOY-OOOANMDISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)NC(=O)C

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)NC(=O)C

Origin of Product

United States

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